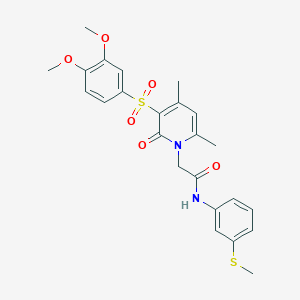![molecular formula C14H14N2O2 B2365879 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea CAS No. 553611-03-3](/img/structure/B2365879.png)
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(3-Hydroxyphenyl)methyl]-1-phenylurea” is a chemical compound with the CAS Number: 553611-03-3 . It has a molecular weight of 242.28 .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H14N2O2/c17-13-8-4-5-11 (9-13)10-15-14 (18)16-12-6-2-1-3-7-12/h1-9,17H,10H2, (H2,15,16,18) .
Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature, purity, and country of origin were not specified in the search results .
Scientific Research Applications
Herbicidal Activity
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea, a phenylurea compound, has been researched primarily for its herbicidal properties. Phenylureas, in general, are known for their use in controlling weed growth. The herbicidal activity of these compounds, including those with modifications in the 3-position like this compound, has been a subject of interest. For instance, a study discussed the herbicidal activity of various 1-phenylureas substituted in the 3-position against different weed species (Barnes et al., 1988).
Environmental Impact and Degradation
The environmental impact and degradation pathways of phenylurea herbicides, including compounds similar to this compound, are also significant areas of research. Studies have examined how these compounds degrade in soil and water environments, which is crucial for understanding their environmental impact and persistence. For example, research on the degradation of phenylurea herbicides in soil profiles helps assess the leaching risk to groundwater resources (Alletto et al., 2006).
Metabolic Fate in Organisms
Understanding the metabolic fate of phenylurea compounds in organisms is another area of scientific interest. Studies have explored how these compounds are metabolized in animal models, providing insights into their potential impact on living organisms. This research is important for assessing the safety and ecological effects of these herbicides (Belasco & Reiser, 1969).
Chemical Properties and Analysis
The chemical properties and analytical methods for detecting and characterizing phenylurea compounds are also crucial. Research in this area includes studying the crystal structure, hydrolysis, and chromatographic analysis of phenylureas, which are essential for their identification and understanding of their chemical behavior (Kang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-1-3-7-12/h1-9,17H,10H2,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAFLVTFFNZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
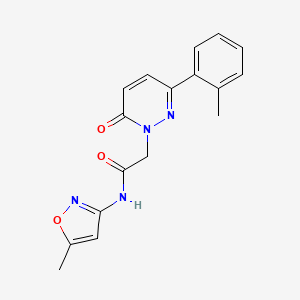
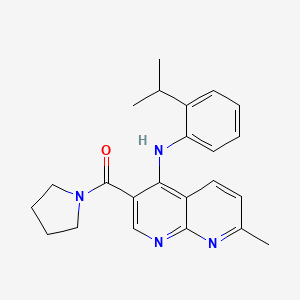
![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)
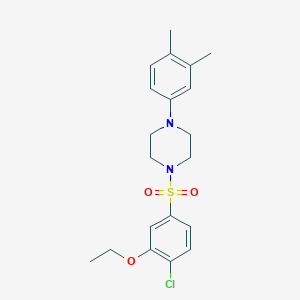
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)
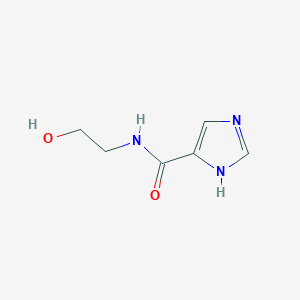
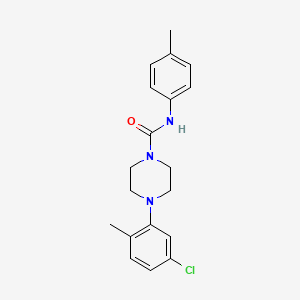
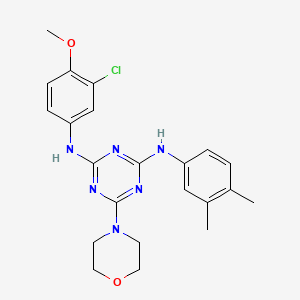
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)
